4,8-Dichlorchinolin

Übersicht

Beschreibung

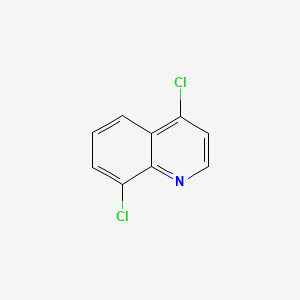

4,8-Dichloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₅Cl₂N It is a derivative of quinoline, where two chlorine atoms are substituted at the 4th and 8th positions of the quinoline ring

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimalarial and Anticancer Properties

4,8-Dichloroquinoline is primarily recognized for its role in medicinal chemistry. It serves as a precursor for synthesizing potential antimalarial and anticancer agents. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens.

- Antimalarial Activity : Research indicates that 4,8-dichloroquinoline derivatives can inhibit the growth of Plasmodium falciparum, the malaria-causing parasite. For example, a study demonstrated that specific derivatives showed promising results in vitro, outperforming traditional treatments like chloroquine in certain assays .

- Anticancer Activity : The compound has also been explored for its anticancer potential. Some derivatives have shown cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents .

| Application | Activity | Reference |

|---|---|---|

| Antimalarial | Inhibits Plasmodium falciparum | |

| Anticancer | Cytotoxic to cancer cell lines |

Material Science

Organic Semiconductors and Light-Emitting Diodes

In material science, 4,8-dichloroquinoline is utilized in developing organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties. The compound's ability to form stable films and its efficient charge transport characteristics make it suitable for use in electronic applications.

- Organic Semiconductors : The unique electronic structure allows it to function effectively as a semiconductor material, contributing to advancements in organic electronics.

- LEDs : Its incorporation into LED technology has been explored, with studies highlighting improved efficiency and stability when used as a component in organic light-emitting devices.

Chemical Biology

Molecular Probes and Enzyme Studies

4,8-Dichloroquinoline is employed as a molecular probe in chemical biology to study various biological processes at the molecular level. Its interaction with enzymes and receptors provides insights into biological mechanisms.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways, making it valuable for studying enzyme kinetics and mechanisms .

- Receptor-Ligand Interactions : It serves as a ligand in receptor studies, helping elucidate interactions that are fundamental to cellular signaling processes.

| Application | Use Case | Reference |

|---|---|---|

| Molecular Probes | Study of enzyme mechanisms | |

| Receptor Studies | Investigating receptor-ligand interactions |

Case Study 1: Antimalarial Efficacy

A recent study focused on synthesizing novel quinoline derivatives, including 4,8-dichloroquinoline analogs, which demonstrated significant larvicidal properties against malaria vectors. The synthesized compounds were tested against Anopheles mosquito larvae and showed effective mortality rates at varying concentrations .

Case Study 2: Electronic Applications

Another investigation assessed the use of 4,8-dichloroquinoline in organic photovoltaic cells. The results indicated that devices incorporating this compound exhibited enhanced power conversion efficiencies compared to those using traditional materials. This advancement highlights the potential for improving renewable energy technologies through innovative material applications.

Wirkmechanismus

Target of Action

4,8-Dichloroquinoline is a two-ring heterocyclic compound . It is used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine . Therefore, the primary targets of 4,8-Dichloroquinoline are likely to be the same as those of these antimalarial drugs, which are the heme molecules in the malaria parasite .

Mode of Action

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .

Biochemical Pathways

In this pathway, the drug interacts with heme molecules to prevent their detoxification, leading to the accumulation of toxic heme within the parasite .

Pharmacokinetics

They are metabolized in the liver and excreted primarily in the urine .

Result of Action

Given its role as an intermediate in the synthesis of antimalarial drugs, it can be inferred that its action would result in the death of the malaria parasite due to the accumulation of toxic heme .

Biochemische Analyse

Biochemical Properties

4,8-Dichloroquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity .

Cellular Effects

4,8-Dichloroquinoline has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 4,8-Dichloroquinoline is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 4,8-Dichloroquinoline change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4,8-Dichloroquinoline vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4,8-Dichloroquinoline is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

4,8-Dichloroquinoline is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 4,8-Dichloroquinoline and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloroquinoline typically involves the chlorination of quinoline derivatives. One common method is the reaction of quinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th and 8th positions.

Industrial Production Methods: Industrial production of 4,8-Dichloroquinoline may involve a multi-step process starting from readily available precursors. For example, the chlorination of 4-chloroquinoline can be performed using phosphorus oxychloride to introduce the second chlorine atom at the 8th position. This method ensures high yield and purity, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 4,8-Dichloroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the 4th and 8th positions are reactive towards nucleophiles, allowing for the formation of various derivatives.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized quinoline derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

- Substituted quinolines with various functional groups depending on the nucleophile used.

- Oxidized or reduced quinoline derivatives with altered electronic properties.

Vergleich Mit ähnlichen Verbindungen

4,7-Dichloroquinoline: Another dichloro derivative of quinoline, commonly used as an intermediate in the synthesis of antimalarial drugs.

4-Chloroquinoline: A simpler derivative with one chlorine atom, used in various chemical syntheses.

8-Chloroquinoline: Similar to 4,8-Dichloroquinoline but with only one chlorine atom at the 8th position.

Uniqueness: 4,8-Dichloroquinoline is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and the types of derivatives that can be synthesized. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Biologische Aktivität

4,8-Dichloroquinoline is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its antimalarial, antiviral, and cytotoxic properties based on recent studies and findings.

Chemical Structure and Synthesis

4,8-Dichloroquinoline belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of chlorine substituents at the 4 and 8 positions significantly influences its biological activity. The synthesis of 4,8-dichloroquinoline typically involves chlorination reactions on quinoline derivatives, which can be optimized for yield and purity.

Antimalarial Activity

Recent studies have demonstrated that 4,8-dichloroquinoline exhibits potent antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria.

In Vitro Studies

- IC50 Values : In vitro assays have shown that 4,8-dichloroquinoline has an IC50 value of approximately 6.7 nM against chloroquine-sensitive strains and 8.5 nM against chloroquine-resistant strains of P. falciparum . This indicates a significantly higher potency compared to traditional antimalarials like chloroquine, which has IC50 values of 23 nM for sensitive strains .

In Vivo Studies

- Efficacy in Animal Models : In vivo studies using infected mice demonstrated that treatment with 4,8-dichloroquinoline resulted in a reduction of parasitemia levels to about 10.6% at a dosage of 300 mg/kg/day, compared to control groups treated with chloroquine which showed less than 1% parasitemia .

Antiviral Activity

The antiviral potential of 4,8-dichloroquinoline has also been explored, particularly against dengue virus (DENV-2) and Zika virus.

Dengue Virus Inhibition

- In vitro tests indicated that at concentrations between 10–40 μg/mL, 4,8-dichloroquinoline significantly inhibited the replication of DENV-2. The plaque assay results showed a reduction from 91 PFU/mL in controls to just 19 PFU/mL after treatment .

Zika Virus Activity

- Similar antiviral effects were observed against Zika virus, suggesting that the compound may serve as a dual-action antiviral agent .

Cytotoxicity Profile

While assessing the therapeutic potential of any compound, understanding its cytotoxicity is crucial.

Cytotoxicity Assays

- Cytotoxicity studies on Vero cells indicated that exposure to varying concentrations of 4,8-dichloroquinoline did not result in significant morphological changes or cell death at lower concentrations (below 60 μM) . This suggests a favorable safety profile for further development.

Case Studies and Research Findings

Several case studies have documented the efficacy and safety profile of 4,8-dichloroquinoline:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimalarial | IC50: 6.7 nM (sensitive), 8.5 nM (resistant) |

| Study B | Antiviral (DENV-2) | Reduction from 91 PFU/mL to 19 PFU/mL |

| Study C | Cytotoxicity | No significant toxicity at <60 μM |

Eigenschaften

IUPAC Name |

4,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPCOMBBZFETLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176006 | |

| Record name | 4,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21617-12-9 | |

| Record name | 4,8-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21617-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dichloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021617129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the traditional challenges in synthesizing 4,8-Dichloroquinoline, and how has recent research addressed these?

A: Traditional synthesis methods for 4,8-Dichloroquinoline have faced limitations, particularly regarding reaction times and reagent consumption. A study published in "Synthesis of 4,8-Dichloroquinoline" [] demonstrated a novel approach that significantly improved the efficiency of the synthesis process. By employing a specific sequence of addition, cyclization, and chlorination reactions, the researchers achieved a notable reduction in reaction time from 48 hours to 8 hours. Additionally, this optimized method led to a tenfold decrease in the amount of iodine required, contributing to both cost-effectiveness and environmental friendliness. The overall yield achieved through this improved synthesis was 68%, highlighting its potential for broader application in research and industrial settings.

Q2: Has the use of organic bases been explored in the synthesis of derivatives of 4,8-Dichloroquinoline?

A: Yes, research has explored the use of organic bases as catalysts in the synthesis of 4,8-Dichloroquinoline derivatives. One example is highlighted in the study "Synthesis of 8-Chloro-4-(2’-chloro-4’-fluorophenoxy)quinoline Catalyzed by Organic Base" []. This research demonstrates the successful synthesis of 8-Chloro-4-(2’-chloro-4’-fluorophenoxy)quinoline through the condensation reaction of 4,8-Dichloroquinoline with 2-chloro-4-fluorophenol, facilitated by triethylamine as an organic base catalyst. This method achieved a 75% yield, showcasing a 26% improvement compared to traditional melting condensation processes. This highlights the potential of organic bases in enhancing the efficiency and yield of reactions involving 4,8-Dichloroquinoline as a starting material.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.